molecular formula C2F5NO B14761881 Pentafluoronitroso-ethane CAS No. 354-72-3

Pentafluoronitroso-ethane

Cat. No.: B14761881
CAS No.: 354-72-3
M. Wt: 149.02 g/mol
InChI Key: FGUGXWGCSKSQFY-UHFFFAOYSA-N
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Description

Pentafluoronitroso-ethane is a chemical compound with the molecular formula C₂F₅NO. It is characterized by the presence of five fluorine atoms and a nitroso group attached to an ethane backbone. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoronitroso-ethane typically involves the reaction of pentafluoroethane with nitrosyl fluoride (NOF) under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. The general reaction can be represented as:

[ \text{C}_2\text{F}_5\text{H} + \text{NOF} \rightarrow \text{C}_2\text{F}_5\text{NO} + \text{HF} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity. The handling of fluorinated compounds requires stringent safety measures due to their potential toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Pentafluoronitroso-ethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pentafluoronitroethane.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Pentafluoronitroethane (C₂F₅NO₂)

    Reduction: Pentafluoroethylamine (C₂F₅NH₂)

    Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

Pentafluoronitroso-ethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentafluoronitroso-ethane involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. The pathways involved include:

    Redox Reactions: The nitroso group can undergo oxidation or reduction, affecting the overall reactivity of the compound.

    Substitution Reactions: The fluorine atoms can be substituted, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Pentafluoronitroso-ethane can be compared with other similar compounds, such as:

    Pentafluoroethane (C₂F₅H): Lacks the nitroso group, making it less reactive in certain types of reactions.

    Nitrosomethane (CH₃NO): Contains a nitroso group but lacks the fluorine atoms, resulting in different reactivity and applications.

    Trifluoronitroso-methane (CF₃NO): Contains fewer fluorine atoms and a different carbon backbone, leading to distinct chemical properties.

The uniqueness of this compound lies in its combination of a highly electronegative nitroso group with multiple fluorine atoms, which imparts unique reactivity and stability to the compound.

Properties

CAS No.

354-72-3

Molecular Formula

C2F5NO

Molecular Weight

149.02 g/mol

IUPAC Name

1,1,1,2,2-pentafluoro-2-nitrosoethane

InChI

InChI=1S/C2F5NO/c3-1(4,5)2(6,7)8-9

InChI Key

FGUGXWGCSKSQFY-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(N=O)(F)F

Origin of Product

United States

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